N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide
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Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound belonging to the class of morpholinopyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with pentanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new therapeutic agents and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide involves binding to specific molecular targets. For instance, it has been shown to bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to the induction of apoptosis in cancer cells . This binding disrupts the mTOR signaling pathway, which is crucial for cell growth and proliferation.
Comparison with Similar Compounds
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide can be compared with other morpholinopyrimidine derivatives, such as:
4-methyl-6-morpholinopyrimidine: A precursor in the synthesis of the compound.
2-methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another derivative with anti-inflammatory properties.
The uniqueness of this compound lies in its specific binding affinity to mTOR and its potent anticancer activity .
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-5-15(20)16-11-13-17-12(2)10-14(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJKVJHAURMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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